3-Chloro-5-iodopyridin-4-amine
Overview
Description
3-Chloro-5-iodopyridin-4-amine is a heterocyclic organic compound with the molecular formula C5H4ClIN2. It is characterized by the presence of both chlorine and iodine atoms on the pyridine ring, making it a valuable building block in organic synthesis . This compound is used in various fields, including pharmaceuticals, agrochemicals, and material science .
Scientific Research Applications
3-Chloro-5-iodopyridin-4-amine has a wide range of applications in scientific research:
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction .
Mode of Action
Compounds with similar structures, such as 2-chloro-3-iodopyridin-4-amine, act as both nucleophiles and electrophiles due to the presence of an amine group and halogen atoms, respectively . The amine group, being a lone pair donor, can engage in nucleophilic substitution reactions, making it a key participant in the formation of carbon-nitrogen bonds .
Biochemical Pathways
It’s worth noting that similar compounds are often used as intermediates in various chemical reactions, suggesting that they may influence a wide range of biochemical pathways .
Pharmacokinetics
It’s noted that the compound has high gastrointestinal absorption, which could impact its bioavailability .
Result of Action
Given its potential role as an intermediate in various chemical reactions, it’s plausible that the compound could influence a variety of molecular and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-5-iodopyridin-4-amine can be synthesized through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, the compound can be prepared by iodinating 3-chloro-4-aminopyridine using iodine and a suitable oxidizing agent . Another method involves the Suzuki-Miyaura coupling reaction, where 3-chloro-4-bromopyridine is coupled with an arylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-iodopyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The amine group can undergo oxidation to form nitro derivatives or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate are used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are used in the presence of a base like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and other substituted pyridines.
Coupling Reactions: Products are typically biaryl compounds.
Oxidation and Reduction: Products include nitro and amino derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-iodopyridin-4-amine: Similar structure but different substitution pattern.
3-Iodopyridine: Lacks the chlorine atom, making it less reactive in certain reactions.
4-Chloro-3-iodopyridine: Different substitution pattern affecting its reactivity.
Uniqueness
3-Chloro-5-iodopyridin-4-amine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds .
Properties
IUPAC Name |
3-chloro-5-iodopyridin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVZWHCGHXKZHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)I)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305498 | |
Record name | 3-Chloro-5-iodo-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1300750-79-1 | |
Record name | 3-Chloro-5-iodo-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1300750-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-iodo-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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